molecular formula C14H19NO4 B8104668 Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate

Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate

Cat. No.: B8104668
M. Wt: 265.30 g/mol
InChI Key: PPFLRNPZLSHEMO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This compound, in particular, features a tert-butyl group attached to a carbamate moiety, which is linked to a 3-hydroxyphenyl group and a 3-oxopropyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-hydroxybenzoic acid and tert-butyl isocyanate.

  • Reaction Steps: The first step involves the formation of an intermediate by reacting 3-hydroxybenzoic acid with tert-butyl isocyanate under controlled conditions. This intermediate is then subjected to further reactions to introduce the 3-oxopropyl group.

  • Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is carefully controlled to ensure the desired product formation.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor, and the reaction is allowed to proceed for a specific period.

  • Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

  • Scale-Up: The process is scaled up to produce larger quantities, ensuring that the reaction conditions are optimized for industrial production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group on the phenyl ring is oxidized to form a quinone derivative.

  • Reduction: Reduction reactions can convert the carbamate group to an amine, resulting in a different functional group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives are the major products formed from oxidation reactions.

  • Reduction Products: Amines are the primary products of reduction reactions.

  • Substitution Products: Various substituted carbamates are formed depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor. Medicine: It is investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects. Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism by which tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes, leading to inhibition or activation of certain biochemical pathways. The tert-butyl group provides steric hindrance, which can affect the binding affinity of the compound to its targets.

Comparison with Similar Compounds

  • Tert-butyl (3-hydroxyphenyl)carbamate: This compound lacks the 3-oxopropyl group and has different reactivity and biological properties.

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound is an antioxidant used in the stabilization of polymers and has a different structure and function.

Uniqueness: Tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate is unique due to its combination of the tert-butyl group, hydroxyl group, and carbamate moiety, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[3-(3-hydroxyphenyl)-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-12(17)10-5-4-6-11(16)9-10/h4-6,9,16H,7-8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFLRNPZLSHEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred suspension of PCC (42.3 g, 196 mmol) and Celite (43 g) in DCM (300 mL) was cooled to 0° C. Alcohol 21.18 (35.0 g, 131 mmol) was slowly added to the reaction mixture over a period of 15 min. The reaction mixture was allowed to stir at room temperature for 2 h. The reaction mixture was then filtered through a pad of Celite and the filter bed was washed with DCM. Concentration of the filtrate gave a black tarry mass which was purified by flash chromatography (30-50% ethyl acetate-hexanes gradient) to give tert-butyl 3-(3-hydroxyphenyl)-3-oxopropylcarbamate 21.19 as pale yellow solid. Yield (20.3 g, 58%); 1H NMR (400 MHz, CDCl3) δ 9.78 (s, 1H), 7.27-7.40 (m, 2H), 7.01 (dd, J=8.0, 1.6 Hz, 1H), 6.80-6.83 (m, 1H), 3.22-3.27 (m, 2H), 3.08 (t, J=6.8 Hz, 2H), 1.36 (s, 9H).
Name
Quantity
42.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Alcohol
Quantity
35 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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